molecular formula C13H13NO B1615040 (3-Aminophenyl)phenylmethanol CAS No. 52093-45-5

(3-Aminophenyl)phenylmethanol

Cat. No. B1615040
CAS RN: 52093-45-5
M. Wt: 199.25 g/mol
InChI Key: LOQBFPUAVXSYAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Hydrolysis of Phenolic Esters or Ethers : This process involves breaking down esters or ethers containing phenolic groups to yield phenols .
  • Reduction of Quinones : Reduction reactions can convert quinones (aromatic compounds with carbonyl groups) into phenols .
  • Bucherer Reaction : By replacing an aromatic amine with a hydroxyl group using water and sodium bisulfide, phenols can be synthesized .

Chemical Reactions Analysis

  • Aryl Silane Oxidation : An aromatic variation of the Fleming-Tamao oxidation, which converts aryl silanes into phenols .
  • Dienone Phenol Rearrangement : A rearrangement reaction of dienones that leads to phenol formation .

Scientific Research Applications

Catalytic Applications

Highly Enantioselective Phenyl Transfer

A study by Ji et al. (2005) introduced a chiral tertiary aminonaphthol ligand that served as a highly efficient catalyst for the asymmetric phenyl transfer to aromatic aldehydes, producing chiral diarylmethanols with high enantiomeric excess (ee up to 99%) and yields. This highlights the potential of related compounds in asymmetric synthesis, offering avenues for large-scale applications in pharmaceuticals and fine chemicals (J. Ji et al., 2005).

Environmental and Analytical Chemistry

Amperometric Detection of Aminobiphenyls

Pecková et al. (2009) explored the amperometric determination of amino derivatives of biphenyl (including 3-aminobiphenyl) using high-performance liquid chromatography-electrochemical detection (HPLC-ED) with a boron-doped diamond electrode. This method provides a sensitive and selective approach for monitoring genotoxic and carcinogenic compounds in environmental and biological samples (Karolina Pecková et al., 2009).

Material Science and Advanced Synthesis

Electroluminescent Conjugated Polyelectrolytes

Huang et al. (2004) synthesized novel alternating copolymers based on polyfluorene, which are soluble in polar solvents and exhibit blue electroluminescence. These materials, due to their functional groups and solubility characteristics, could be utilized in the development of optoelectronic devices (F. Huang et al., 2004).

Pharmacological Research

Designer Stimulants Analysis

Grumann et al. (2019) developed and validated a method for the detection of 3-fluorophenmetrazine, a compound structurally related to phenmetrazine, in various biological matrices. While focusing on a different compound, this study illustrates the significance of analytical techniques in identifying and quantifying new psychoactive substances, emphasizing the broader relevance of phenylmethanol derivatives in forensic and pharmacological contexts (Christina Grumann et al., 2019).

Mechanism of Action

Research has shown that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD , a key enzyme involved in signal molecule biosynthesis during cell-to-cell communication in Pseudomonas aeruginosa . These inhibitors exhibit anti-biofilm activity and a tight binding mode of action. Further studies have explored the structure-activity relationship of these derivatives, leading to the discovery of improved in-cell efficacy. These findings open new perspectives for the application of PqsD inhibitors as anti-infectives .

properties

IUPAC Name

(3-aminophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBFPUAVXSYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52093-45-5
Record name NSC158134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-aminophenyl)(phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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